
Neoantimycin
Übersicht
Beschreibung
Neoantimycin is a group of 15-membered ring depsipeptides isolated from Streptomycetes, a genus of Gram-positive bacteria. These compounds are known for their broad-spectrum anticancer activities and are biosynthesized by hybrid multimodular megaenzymes of non-ribosomal peptide synthetase and polyketide synthase . The molecular skeleton of this compound is built on a 15-membered tetralactone ring containing one methyl, one hydroxy, one benzyl, and three alkyl moieties, as well as an amide linkage to a conserved 3-formamidosalicylic acid moiety .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Recent studies have highlighted the cytotoxic effects of neoantimycins on various drug-resistant cancer cell lines:
Compound | Cancer Type | Efficacy | Mechanism |
---|---|---|---|
Neoantimycin H | Colon Cancer | High cytotoxicity | Inhibits GRP-78 and induces apoptosis |
This compound K | Gastric Cancer | Effective against drug-resistant cells | Targets Bcl-2/Bcl-xL and GTPase K-Ras |
Research indicates that certain neoantimycins, particularly H and K, demonstrate significant cytotoxicity against drug-resistant colon and gastric cancer cells while exhibiting low toxicity to non-cancerous cells .
Antibacterial Properties
Beyond its anticancer applications, this compound has shown promise as an antibacterial agent:
- Activity Against Resistant Strains : Studies have demonstrated that neoantimycins can be effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The compound's ability to disrupt bacterial protein synthesis positions it as a potential candidate in the fight against antibiotic resistance .
- Combination Therapy Potential : When used in combination with other antibiotics, neoantimycins have exhibited synergistic effects that enhance antibacterial activity. This approach could reduce the likelihood of developing drug resistance among pathogenic bacteria .
Case Studies and Research Findings
Several case studies have documented the efficacy of neoantimycins:
- A study published in Frontiers in Chemistry isolated four new neoantimycins from Streptomyces conglobatus, revealing their potential as effective agents against drug-resistant cancers. The findings indicated that specific structural features significantly contribute to their antiproliferative effects .
- Another investigation into the structure-activity relationship (SAR) of neoantimycins demonstrated that modifications at specific sites can enhance their cytotoxicity against resistant cancer cell lines while minimizing toxicity to healthy cells .
Wirkmechanismus
Target of Action
Neoantimycin, a member of the antimycin family, is known to be an effective regulator of the oncogenic proteins GRP78/BiP and K-Ras . These proteins play crucial roles in cell growth and proliferation, making them primary targets of this compound.
Mode of Action
This compound interacts with its targets (GRP78/BiP and K-Ras) by binding to them, which disrupts their normal function . This disruption can lead to changes in the cell’s growth and proliferation processes, potentially leading to cell death in cancerous cells .
Biochemical Pathways
This compound biosynthesis is directed by the hybrid multimodular megaenzymes of non-ribosomal peptide synthetase and polyketide synthase . The molecular skeleton of this compound is built on a 15-membered tetralactone ring containing one methyl, one hydroxy, one benzyl, and three alkyl moieties, as well as an amide linkage to a conserved 3-formamidosalicylic acid moiety . This complex structure allows this compound to interact with its targets and exert its effects.
Result of Action
This compound has been shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells . It exerts excellent growth-inhibitory activity against certain cancer cells in a concentration-dependent manner . This compound induces cell cycle arrest, increases the production of reactive oxygen species (ROS), induces DNA damage, nuclear condensation, and cell apoptosis . It also leads to the loss of the mitochondrial membrane potential (MMP), up-regulates pro-apoptotic protein Bax and down-regulates anti-apoptotic proteins Bcl-2, Mcl-1, and Bcl-x L, resulting in cytochrome c release from mitochondria and sequential activation of caspase-9 and -3, as well as the cleavage of poly (ADP-ribose) polymerase .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other microbial communities can affect the production and effectiveness of this compound . Additionally, the physical and chemical properties of the environment, such as pH, temperature, and nutrient availability, can also impact the stability and efficacy of this compound
Biochemische Analyse
Biochemical Properties
Neoantimycin biosynthesis is directed by the hybrid multimodular megaenzymes of non-ribosomal peptide synthetase and polyketide synthase . These enzymes, proteins, and other biomolecules interact with this compound, playing a crucial role in its biochemical reactions .
Cellular Effects
This compound has been shown to exert excellent growth-inhibitory activity against various cancer cells in a concentration-dependent manner . It induces cell cycle arrest, increases the production of reactive oxygen species (ROS), induces DNA damage, nuclear condensation, and cell apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves up-regulation of pro-apoptotic protein Bax and down-regulation of anti-apoptotic proteins like Bcl-2, Mcl-1, and Bcl-xL . This results in cytochrome c release from mitochondria and sequential activation of caspase-9 and -3, as well as the cleavage of poly (ADP-ribose) polymerase .
Metabolic Pathways
This compound is involved in the biosynthetic pathway directed by non-ribosomal peptide synthetase and polyketide synthase . It interacts with these enzymes, potentially affecting metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die erste Totalsynthese von Neoantimycin wurde unter Verwendung von intramolekularer Umesterung zur Konstruktion des 15-gliedrigen Tetralactonkerns erreicht . Der Syntheseweg beinhaltet die Verwendung von chiralen Bausteinen aus dem Chiralpool und eine Reihe von Schutz- und Entschützungsschritten, um die korrekte Stereochemie des Endprodukts zu gewährleisten .
Industrielle Produktionsmethoden: this compound wird industriell durch Fermentationsprozesse unter Verwendung genetisch veränderter Stämme von Streptomyceten hergestellt. Durch Manipulation der Vorläuferversorgung und der biosynthetischen Pfade konnten Forscher die Ausbeute an this compound deutlich verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Neoantimycin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden durch das Vorhandensein funktioneller Gruppen wie Hydroxyl-, Amid- und Esterreste erleichtert.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden, um die Hydroxylgruppen in this compound zu oxidieren.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden, um die Ester- und Amidgruppen zu reduzieren.
Substitution: Nucleophile Substitutionsreaktionen können unter Verwendung von Reagenzien wie Natriumhydroxid oder Kaliumcyanid durchgeführt werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen oxidierte Derivate, reduzierte Formen und substituierte Analoga von this compound .
Vergleich Mit ähnlichen Verbindungen
Antimycin A: A well-known antifungal metabolite with a similar mechanism of action.
Unantimycin B: A neoantimycin analog with selective anticancer activities.
Isothis compound: A minor metabolite of this compound with a different stereochemistry.
Uniqueness: this compound is unique due to its 15-membered tetralactone ring structure and its potent anticancer properties. Unlike other antimycins, this compound and its analogs have shown effectiveness in regulating specific oncogenic proteins, making them promising candidates for targeted cancer therapy .
Biologische Aktivität
Neoantimycin is a member of the antimycin family, characterized by its unique 15-membered ring structure and significant biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Biosynthesis
This compound is a depsipeptide featuring a complex structural framework that includes a 15-membered tetralactone ring. Its composition consists of various functional groups such as methyl, hydroxy, and benzyl moieties, along with an amide linkage to a conserved 3-formamidosalicylic acid moiety. The biosynthetic pathway for this compound involves nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) hybrid systems, which have been characterized through recent genomic studies in Streptomyces species .
This compound exhibits its biological effects primarily through the following mechanisms:
- Apoptosis Induction : this compound F has been shown to induce apoptosis in human non-small cell lung cancer (NSCLC) cells by disrupting mitochondrial function. This includes:
- Cell Cycle Arrest : Studies indicate that this compound F causes cell cycle arrest at various phases (S and G0/G1) in different NSCLC cell lines (PC9 and H1299), implicating key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) in its action .
- Inhibition of Oncogenic Proteins : Neoantimycins have been identified as effective inhibitors of oncogenic K-Ras localization, with low IC50 values indicating potent activity against cancer cells resistant to conventional therapies .
Efficacy Against Cancer Cell Lines
Research has demonstrated the cytotoxic effects of this compound across multiple cancer cell lines. The following table summarizes key findings regarding its efficacy:
Case Studies
- NSCLC Treatment : A study focused on this compound F's effects on NSCLC cells showed that it significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent for lung cancer treatment .
- Combination Therapies : Neoantimycins have also been explored in combination with other chemotherapeutic agents to enhance efficacy against resistant cancer types. Preliminary results indicate synergistic effects when used alongside standard treatments, warranting further investigation into combination protocols .
Eigenschaften
CAS-Nummer |
22862-63-1 |
---|---|
Molekularformel |
C36H46N2O12 |
Molekulargewicht |
698.8 g/mol |
IUPAC-Name |
N-[(3S,14S,15S)-15-benzyl-10-[(2S)-butan-2-yl]-14-hydroxy-7,13,13-trimethyl-2,5,9,12-tetraoxo-3-propan-2-yl-1,4,8,11-tetraoxacyclopentadec-6-yl]-3-formamido-2-hydroxybenzamide |
InChI |
InChI=1S/C36H46N2O12/c1-8-20(4)29-34(45)47-21(5)26(38-31(42)23-15-12-16-24(27(23)40)37-18-39)32(43)49-28(19(2)3)33(44)48-25(17-22-13-10-9-11-14-22)30(41)36(6,7)35(46)50-29/h9-16,18-21,25-26,28-30,40-41H,8,17H2,1-7H3,(H,37,39)(H,38,42)/t20-,21?,25-,26?,28-,29?,30+/m0/s1 |
InChI-Schlüssel |
JIJATTFJYJZEBT-VFVHXOKRSA-N |
SMILES |
CCC(C)C1C(=O)OC(C(C(=O)OC(C(=O)OC(C(C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C |
Isomerische SMILES |
CC[C@H](C)C1C(=O)OC(C(C(=O)O[C@H](C(=O)O[C@H]([C@H](C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C |
Kanonische SMILES |
CCC(C)C1C(=O)OC(C(C(=O)OC(C(=O)OC(C(C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C |
Aussehen |
White solid |
Synonyme |
neoantimycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Neoantimycins interesting in the context of cancer research?
A1: Neoantimycins are a class of naturally occurring depsipeptides that exhibit promising anticancer potential. Unlike traditional antimycin-type compounds known for their general toxicity, certain neoantimycins, like unantimycin B-E, have shown remarkable selectivity towards cancer cells, particularly against lung cancer, colorectal cancer, and melanoma, with minimal toxicity observed in noncancerous cells. [] This selectivity makes them attractive candidates for further development as potential anticancer agents.
Q2: What is the primary mechanism of action for Neoantimycin's anticancer activity?
A2: While the exact mechanism is still under investigation, studies indicate that this compound F (NAT-F) induces apoptosis (programmed cell death) in non-small cell lung cancer cells through a mitochondria-mediated pathway. [] NAT-F disrupts the mitochondrial membrane potential (MMP), leading to the release of cytochrome c, a key protein in initiating apoptosis. This process is accompanied by an increase in reactive oxygen species (ROS) production, DNA damage, and changes in the expression of pro-apoptotic and anti-apoptotic proteins.
Q3: How does this compound interact with the oncogenic protein K-Ras?
A3: Neoantimycins, along with their biosynthetically related compounds like antimycins and respirantin, feature a unique N-formyl amino-salicylamide pharmacophore that directly inhibits the activity of oncogenic K-Ras. [] This inhibition is significant because mutant K-Ras proteins are frequently implicated in the development and progression of various cancers.
Q4: Are there any other protein targets that neoantimycins interact with?
A4: Yes, Neoantimycins have been identified as inhibitors of GRP78/BiP, a molecular chaperone often overexpressed in cancer cells. [, , ] Prunustatin A, a structurally related compound to this compound, has been shown to downregulate GRP78 expression. []
Q5: What is the typical structure of this compound?
A5: Neoantimycins generally consist of a 15-membered tetralactone ring, containing various alkyl and aromatic substituents. [, ] A key structural feature is the presence of a 3-formamidosalicylic acid moiety linked to the lactone ring through an amide bond. []
Q6: How does the structure of this compound relate to its biological activity?
A6: Structure-activity relationship (SAR) studies have revealed key structural elements that influence neoantimycins' potency and selectivity. The presence of a C1-hydroxyl group, a C9-isobutyl group, and the N-formyl group in the 3-formamidosalicylic acid moiety have been shown to significantly enhance antiproliferative activity. [] Additionally, the stereochemistry at specific carbon atoms, such as C-2, can impact the compound's activity, as demonstrated by the isolation of this compound epimers with varying cytotoxicity. []
Q7: Have any new this compound analogues been discovered?
A7: Yes, recent research has led to the discovery of several new this compound analogues. Unantimycins B-E, isolated from Streptomyces conglobatus, feature a 3-hydroxybenzoate (3-HBA) moiety instead of the typical 3-formamidosalicylate. [] These compounds exhibit promising selectivity toward cancer cells. Other novel analogues include zhaoshumycins A and B, which are unique dimers of this compound monomers linked to a benzene ring. []
Q8: How is the biosynthesis of this compound studied?
A8: this compound biosynthesis is investigated using a combination of genetic manipulation, heterologous expression, and isotopic labeling studies. [, , ] Researchers have identified the this compound biosynthetic gene cluster (BGC) in Streptomyces conglobatus and expressed it in other Streptomyces hosts to study its function. [] Isotopic labeling experiments using precursors like methionine and propionate have provided insights into the assembly of the this compound molecule. []
Q9: Can the production of specific neoantimycins be enhanced?
A9: Yes, researchers have successfully enhanced the production of desired this compound analogues by manipulating the precursor supply in the biosynthetic pathway. [] For instance, knocking out genes involved in 3-formamidosalicylate biosynthesis and supplementing the fermentation with 3-hydroxybenzoate significantly increased the yield of unantimycin B. []
Q10: Are there any computational studies on this compound?
A10: Yes, computational approaches are being explored for this compound synthesis and drug discovery. One study employed a computation-assisted disconnection approach to guide the synthesis of these complex 15-membered macrocyclic depsipeptides. [] This highlights the growing role of computational chemistry in understanding and manipulating this compound structures for potential therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.